3-Chlorophenyl diethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl) N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXHGKOGQAIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 Chlorophenyl Diethylcarbamate
Established Synthetic Routes for 3-Chlorophenyl Diethylcarbamate
The conventional synthesis of this compound is primarily achieved through a two-step process involving the preparation of precursors followed by a carbamoylation reaction.
Precursor Synthesis and Halogenation Strategies
The principal precursors for the synthesis of this compound are 3-chlorophenol (B135607) and diethylcarbamoyl chloride.
3-Chlorophenol: This precursor is a monochlorophenol with the chloro group at the meta position. nih.gov Its synthesis is a critical first step. Industrial production often involves the chlorination of phenol (B47542). However, directing the electrophilic chlorination to the meta position is challenging as the hydroxyl group is an ortho-, para-director. Therefore, alternative routes are often employed, such as the diazotization of 3-chloroaniline (B41212) followed by hydrolysis. Another approach involves the hydrolysis of 1,3-dichlorobenzene (B1664543) under high temperature and pressure.
Diethylcarbamoyl Chloride: This reagent provides the diethylcarbamate moiety. The traditional and most common method for its synthesis involves the reaction of diethylamine (B46881) with the highly toxic and corrosive gas, phosgene (B1210022) (COCl₂). This reaction is exothermic and produces hydrogen chloride as a byproduct. An alternative, phosgene-free route involves the use of thionyl chloride (SOCl₂) as a chlorinating agent, which reacts with diethylamine to produce the desired product, although this method requires anhydrous conditions to prevent hydrolysis.
Halogenation Strategies: The introduction of the chlorine atom onto the phenyl ring is a key transformation. While direct chlorination of phenol predominantly yields ortho and para isomers, specific strategies can be employed to obtain the meta-substituted product. One such strategy is the valorization of chlorophenol pollutants, where they can act as chlorination reagents for arenes in a process catalyzed by copper. researchgate.net Enzymatic halogenation using halogenases represents a biological approach to creating halogenated natural products and can offer high regioselectivity. nih.govnih.gov
Carbamoylation Reactions for Diethylcarbamate Formation
The core reaction in forming this compound is the carbamoylation of 3-chlorophenol. This reaction involves the formation of a carbamate (B1207046) ester linkage. The most direct and established method is the reaction of the sodium or potassium salt of 3-chlorophenol (a phenoxide) with diethylcarbamoyl chloride. The phenoxide, being a potent nucleophile, attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride, leading to the displacement of the chloride ion and the formation of the target molecule. nih.gov
This reaction is a type of acylation, specifically a Schotten-Baumann reaction when performed in the presence of a base. The efficiency of the reaction can be influenced by the reactivity of the carbamoyl (B1232498) chloride and the nucleophilicity of the phenoxide. nih.gov Studies on similar compounds have shown that bulky carbamoyl chlorides can decrease the reaction rate. nih.gov
Catalyst Systems and Reaction Conditions
To facilitate the carbamoylation reaction, various catalyst systems and specific reaction conditions are employed to optimize yield and reaction rate.
Catalysts: A base is typically required to deprotonate the phenolic hydroxyl group of 3-chlorophenol, thereby increasing its nucleophilicity. Common bases used for this purpose include:
Pyridine: Can act as both a base and a solvent. nih.gov
Triethylamine (B128534) (Et₃N): A stronger, non-nucleophilic base often used in conjunction with a solvent like dichloromethane (B109758) or acetonitrile. mdpi.com
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts along with another base like triethylamine to significantly accelerate the reaction. nih.gov
Reaction Conditions: The choice of solvent and temperature is crucial for the success of the synthesis.
Solvents: Aprotic solvents are generally preferred to avoid side reactions with the highly reactive diethylcarbamoyl chloride. Suitable solvents include acetonitrile, dimethylformamide (DMF), and chlorinated solvents. researchgate.netmdpi.com
Temperature: The reaction is often carried out at room temperature, but gentle heating may be applied to increase the reaction rate. However, excessive heat can lead to degradation of the product or starting materials. nih.gov
Interactive Table 1: Catalyst Systems for Carbamoylation of Phenols
| Catalyst/Base | Co-catalyst/Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Triethylamine | DMAP | Room Temperature | nih.gov |
| Pyridine | Pyridine (as solvent) | Reflux | nih.gov |
| Triethylamine | Acetonitrile (CH₃CN) | Reflux | mdpi.com |
| Triethylamine | Dimethylformamide (DMF) | Room Temperature | mdpi.com |
Novel Approaches and Innovations in this compound Synthesis
Recent research has focused on developing more sustainable and efficient methods for carbamate synthesis, moving away from hazardous reagents and energy-intensive processes.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In carbamate synthesis, this involves finding alternatives to toxic reagents like phosgene and improving atom economy. rsc.orgresearchgate.net
Phosgene-Free Routes: A major focus is the development of non-phosgene pathways. One promising approach is the reaction of ureas with organic carbonates, which offers a 100% atom-efficient method to produce carbamates. tandfonline.comtandfonline.com This can be facilitated by solid catalysts like lanthanum oxide supported on silica (B1680970) (La₂O₃/SiO₂), which are reusable and environmentally benign. tandfonline.comtandfonline.com
Carbon Dioxide as a C1 Source: Utilizing carbon dioxide (CO₂), an abundant and non-toxic greenhouse gas, as a starting material is a key area of green synthesis. rsc.orgrsc.org Carbamates can be synthesized directly from CO₂, an amine, and an alcohol in a halogen-free process, often using basic catalysts. rsc.orgrsc.org This method avoids the use of both phosgene and its derivatives. rsc.org
Interactive Table 2: Comparison of Synthetic Approaches
| Feature | Conventional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| Carbonyl Source | Phosgene (via carbamoyl chloride) | Carbon Dioxide, Organic Carbonates | rsc.orgtandfonline.com |
| Byproducts | HCl, Salts | Water, Alcohols | tandfonline.comrsc.org |
| Catalyst | Homogeneous bases (e.g., Pyridine) | Heterogeneous solid catalysts (e.g., La₂O₃/SiO₂) | tandfonline.comtandfonline.com |
| Atom Economy | Moderate | High (can be 100%) | tandfonline.com |
| Safety | Use of highly toxic phosgene | Avoidance of toxic reagents | rsc.orgresearchgate.net |
Microwave-Assisted Synthetic Procedures
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significant reductions in reaction times, increased yields, and cleaner products compared to conventional heating methods. researchgate.net
While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the application of MAOS to carbamate synthesis, in general, has been demonstrated. nih.gov The three-component condensation reactions to form various heterocyclic compounds, including pyrimidines, are often successfully carried out under microwave irradiation, showcasing the versatility of this method. researchgate.netnih.govresearchgate.net The high polarity of reactants like those used in the Biginelli reaction makes them excellent absorbers of microwave radiation, leading to rapid and effective heating. researchgate.net It is plausible that the reaction between 3-chlorophenol and diethylcarbamoyl chloride could be significantly enhanced under microwave conditions, potentially under solvent-free conditions with a solid catalyst, aligning with green chemistry principles. researchgate.netresearchgate.net
Chiral Derivatization Techniques
The direct chiral derivatization of this compound, a tertiary carbamate, presents a unique challenge as it lacks a reactive hydrogen on the nitrogen atom, a common site for derivatization. However, the principles of chiral analysis for tertiary amines can be adapted to introduce a chiral center, enabling enantiomeric resolution, typically by High-Performance Liquid Chromatography (HPLC).
One conceptual approach involves the N-dealkylation of the diethylamino group to a secondary amine, followed by reaction with a chiral derivatizing agent. For instance, one of the ethyl groups could be selectively removed to yield 3-chlorophenyl ethylcarbamate. This secondary amine can then be reacted with a chiral reagent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other commercially available chiral derivatizing agents to form diastereomers. These diastereomeric products, possessing different physical properties, can then be separated and quantified using standard chromatographic techniques on an achiral stationary phase.
Alternatively, the development of novel chiral derivatizing agents that can react with the tertiary amine functionality, perhaps through a temporary complexation or a reaction involving the aromatic ring, could provide a more direct route. Research into photocatalytic methods has shown promise in the asymmetric synthesis of α-tertiary amines, which could potentially be adapted for the derivatization of carbamates. acs.org
For analytical purposes, chiral stationary phases (CSPs) in HPLC offer a powerful tool for the direct separation of enantiomers without prior derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate groups, have demonstrated broad applicability in resolving racemic mixtures of various compounds. researchgate.net For a compound like this compound, a CSP containing a complementary chiral selector could facilitate separation based on transient diastereomeric interactions.
| Derivatization Strategy | Description | Key Reagents/Techniques |
| Indirect (Post-Dealkylation) | Selective removal of an ethyl group to form a secondary amine, followed by reaction with a chiral derivatizing agent to form separable diastereomers. | N-dealkylation agents, Mosher's acid chloride, Marfey's reagent. |
| Direct (Hypothetical) | Direct reaction with a novel chiral reagent capable of interacting with the tertiary amine or another part of the molecule to introduce a chiral handle. | Novel photocatalytic systems, specialized chiral derivatizing agents. |
| Direct Separation | Enantiomeric resolution without derivatization using a chiral stationary phase in HPLC. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). |
Synthesis of Advanced Derivatives and Analogs of this compound
The synthesis of advanced derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be targeted at the phenyl ring, the diethylamino moiety, or through the construction of entirely new ring systems.
Modification of the Phenyl Ring Substituents
The 3-chloro substituent on the phenyl ring serves as a key anchor point for further functionalization through various aromatic substitution reactions. Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the ring, although the directing effects of the existing chloro and carbamate groups must be considered.
For instance, nitration of the aromatic ring can introduce a nitro group, which can then be reduced to an amino group, providing a handle for a wide array of further chemical transformations. Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups, respectively, further diversifying the substitution pattern. youtube.com The synthesis of various substituted phenyl carbamates has been reported, demonstrating the feasibility of such modifications. mdpi.com These reactions typically involve the reaction of a substituted phenol with a carbamoyl chloride or an isocyanate.
| Reaction Type | Reagents and Conditions | Potential Products |
| Nitration | HNO₃/H₂SO₄ | 3-Chloro-nitro-phenyl diethylcarbamate isomers |
| Halogenation | X₂/Lewis Acid (e.g., Br₂/FeBr₃) | 3-Chloro-halo-phenyl diethylcarbamate isomers |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 3-Chloro-acyl-phenyl diethylcarbamate isomers |
| Sulfonation | Fuming H₂SO₄ | 3-Chloro-sulfonic acid-phenyl diethylcarbamate isomers |
Alterations in the Diethylamino Moiety
Modification of the diethylamino group offers another avenue for creating analogs of this compound. N-dealkylation reactions can be employed to remove one or both ethyl groups, leading to the corresponding N-ethylcarbamate or the primary carbamate. nih.govresearchgate.netresearchgate.netmdpi.com These dealkylated products can then be re-alkylated with different alkyl groups to introduce novel substituents at the nitrogen atom.
The synthesis of N-dealkylated metabolites is a common strategy in drug development studies. nih.gov For instance, the use of chloroformates can facilitate the N-demethylation of tertiary amines. mdpi.com A variety of methods for the N-dealkylation of amines have been reviewed, including chemical, catalytic, and enzymatic approaches. nih.govresearchgate.net
Furthermore, the diethylamino group can be replaced entirely by reacting 3-chlorophenyl chloroformate with a different secondary amine, leading to a diverse library of N,N-disubstituted carbamates.
| Modification | Description | General Method |
| N-Dealkylation | Removal of one or both ethyl groups from the nitrogen atom. | Reaction with chloroformates followed by hydrolysis. |
| N-Realkylation | Introduction of new alkyl groups onto the dealkylated nitrogen. | Reaction of the secondary amine with alkyl halides. |
| Amine Exchange | Replacement of the diethylamino group with a different secondary amine. | Reaction of 3-chlorophenyl chloroformate with the desired amine. |
Formation of Polycyclic Systems Incorporating the 3-Chlorophenyl Carbamate Unit
The carbamate functionality can participate in intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a suitable reactive group at an appropriate position on the 3-chlorophenyl ring or on one of the N-ethyl groups, it is possible to construct bicyclic or polycyclic structures.
For example, if an amino or hydroxyl group is introduced onto the phenyl ring ortho to the carbamate linkage, an intramolecular cyclization could be induced to form a benzoxazinone (B8607429) or a related heterocyclic system. The synthesis of fused pyrroloheterocycles from propargyl-substituted heterocycles has been demonstrated, suggesting that similar strategies could be applied to carbamate precursors. mdpi.com Furthermore, the synthesis of fused heterocycles through the reaction of a carbamate or ureide with a ring carbon or nitrogen has been described as a general strategy. mdpi.com
The specific reaction conditions and the nature of the introduced functional group would dictate the type of polycyclic system formed. Such modifications can significantly alter the three-dimensional structure and electronic properties of the molecule.
| Cyclization Strategy | Description | Potential Heterocyclic Systems |
| Intramolecular Ring Closure | Cyclization involving a functional group on the phenyl ring and the carbamate moiety. | Benzoxazinones, Benzodiazepinones |
| Annulation Reactions | Building a new ring onto the existing phenylcarbamate scaffold. | Fused pyridines, pyrimidines, or other heterocycles |
| Cycloaddition Reactions | Utilizing the aromatic ring or a substituent as a diene or dienophile in a cycloaddition reaction. | Polycyclic systems with new carbocyclic or heterocyclic rings |
Chemical Reactivity and Transformation Studies of 3 Chlorophenyl Diethylcarbamate
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolysis of carbamate (B1207046) pesticides is a critical pathway for their environmental dissipation. The stability of the carbamate ester linkage is significantly influenced by the surrounding chemical environment, particularly pH, and the presence of catalytic enzymes.
pH Dependence of Hydrolysis
The rate of hydrolysis of carbamates is markedly dependent on the pH of the aqueous solution. Generally, these compounds exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions. This is due to the increased concentration of the hydroxide (B78521) ion (OH-), a potent nucleophile that attacks the electrophilic carbonyl carbon of the carbamate group. rsc.orgnih.gov
k_obs = k_A[H⁺] + k_N + k_B[OH⁻]
Where:
k_A is the second-order rate constant for acid-catalyzed hydrolysis.
k_N is the first-order rate constant for neutral hydrolysis.
k_B is the second-order rate constant for base-catalyzed hydrolysis.
For many carbamates, the base-catalyzed term (k_B[OH⁻]) dominates at environmentally relevant pH values (typically pH 7-9). nih.gov
Table 1: General pH Dependence of Carbamate Hydrolysis
| pH Range | Dominant Hydrolysis Mechanism | General Rate Trend |
| < 6 | Acid-Catalyzed/Neutral | Generally slow |
| 7 | Neutral | Moderate |
| > 8 | Base-Catalyzed | Rapidly increases with pH |
This table represents a generalized trend for carbamate pesticides based on available literature and may not reflect the exact behavior of 3-Chlorophenyl diethylcarbamate due to a lack of specific studies.
Enzymatic Hydrolysis Pathways and Intermediates
Microorganisms play a crucial role in the breakdown of carbamate pesticides in the environment through enzymatic hydrolysis. Specific enzymes, such as hydrolases and amidases, can catalyze the cleavage of the carbamate bond, leading to the formation of less toxic metabolites.
Research has shown that soil bacteria, such as Pseudomonas sp., can utilize phenylcarbamate herbicides as a source of carbon and nitrogen. An enzyme isolated from a Pseudomonas species was found to hydrolyze isopropyl N-(3-chlorophenyl) carbamate, liberating 3-chloroaniline (B41212). This suggests a common degradation pathway for phenylcarbamates, where the initial step is the enzymatic cleavage of the carbamate linkage.
The proposed general pathway for the enzymatic hydrolysis of a phenylcarbamate like this compound would involve the following steps:
Enzymatic Attack: A hydrolase enzyme attacks the carbonyl carbon of the carbamate.
Formation of Intermediates: This leads to the formation of an unstable tetrahedral intermediate.
Bond Cleavage: The C-O bond of the ester linkage is cleaved.
Product Formation: The final products are 3-chlorophenol (B135607), diethylamine (B46881), and carbon dioxide.
While specific intermediates for the enzymatic degradation of this compound have not been detailed in the available literature, the identification of 3-chloroaniline from a related compound points towards the cleavage of the bond between the carbonyl group and the phenyl ring as a key step. The identification of intermediates in enzyme-catalyzed reactions can often be achieved using techniques like rapid quench-flow methods. libretexts.org
Photolytic and Oxidative Transformations
Exposure to sunlight and reactive oxygen species can also lead to the transformation of this compound into various degradation products.
Photodegradation Pathways and Products
The absorption of ultraviolet (UV) radiation can induce photochemical reactions in pesticide molecules, leading to their degradation. The specific pathways and products of photodegradation can vary depending on the solvent medium and the presence of photosensitizers.
While specific studies on the photodegradation of this compound are limited, research on other aromatic carbamates provides insights into potential transformation routes. The photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a structurally related compound, has been studied in various media, revealing different reaction products depending on the environment. rsc.org Analysis of photodegradation products of organic photochromes is often carried out using techniques like liquid chromatography-mass spectrometry (LC/MS). researchgate.net
Mechanisms of Oxidative Degradation
Advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) are effective in degrading persistent organic pollutants. These radicals can initiate a cascade of reactions, leading to the mineralization of the organic compound.
The reaction of hydroxyl radicals with organic molecules typically proceeds via hydrogen abstraction or addition to unsaturated bonds. The rate constants for the reaction of •OH with various micropollutants are often in the order of 10⁹ M⁻¹s⁻¹. nih.govcopernicus.orgresearchgate.netepa.gov While a specific rate constant for the reaction of •OH with this compound is not available, studies on other organic compounds provide a framework for understanding its potential oxidative degradation. The degradation of chlorinated persistent organic pollutants by hydroxyl radicals generated via ozone and UV light has been demonstrated as an effective method. researchgate.net Theoretical studies, such as those on the degradation of carbamazepine, can also provide insights into the reaction mechanisms, showing that radical addition can be a dominant pathway. nih.gov
Reaction with Nucleophilic and Electrophilic Reagents
The chemical structure of this compound, featuring an electrophilic carbonyl carbon and an aromatic ring, makes it susceptible to reactions with both nucleophiles and electrophiles.
Nucleophilic attack typically targets the carbonyl carbon of the carbamate group. Strong nucleophiles, such as amines, can displace the phenoxy group. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) has been studied kinetically in various aprotic solvents, demonstrating the influence of the solvent on the reaction rate. rsc.org The kinetics of nucleophilic substitution reactions of other chlorinated and dinitro-substituted aromatic compounds with amines like piperidine have also been investigated. masterorganicchemistry.commasterorganicchemistry.com
Electrophilic aromatic substitution reactions can occur on the phenyl ring. The chlorine atom is a deactivating but ortho-, para-directing group, while the carbamate group's directing influence is more complex. Common electrophilic aromatic substitution reactions include nitration and sulfonation. libretexts.orgrsc.org The nitration of substituted benzenes often yields a mixture of ortho, meta, and para products, with the ratio depending on the nature of the substituents already present on the ring.
Role as a Directed Metalation Group in Organic Synthesis
The N,N-diethylcarbamate (-OCONEt2) group is recognized as one of the most effective directed metalation groups in the field of directed ortho-metalation (DoM) chemistry. nih.govacs.org This is attributed to its strong Lewis basicity, which facilitates coordination with organolithium bases, and its electronic nature, which increases the acidity of the ortho-protons on the aromatic ring. acs.orguwindsor.ca The general mechanism involves the coordination of an organolithium reagent, such as s-butyllithium (s-BuLi), to the carbamate's carbonyl oxygen. This brings the base into proximity with an ortho-proton, leading to its abstraction and the formation of a stable ortho-lithiated intermediate. nih.govuwindsor.ca This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents at the ortho position with high regioselectivity. nih.govacs.org
The ortho-lithiation of aryl O-carbamates is a well-established and powerful tool for the synthesis of polysubstituted aromatic compounds. acs.org In the case of this compound, the presence of both the chloro and the diethylcarbamate substituents directs the metalation. The diethylcarbamate group is a significantly stronger directing group than the chloro substituent. researchgate.net
Research has demonstrated that the ortho-lithiation of O-(3,n-dihalophenyl) N,N-diethylcarbamates using s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs regioselectively at the C-2 position, which is situated between the two directing groups. researchgate.net This high regioselectivity is a result of the synergistic activation by both the carbamate and the halogen. researchgate.net The resulting lithiated species is stable at low temperatures, such as -78 °C, and can be subsequently reacted with a variety of electrophiles. uwindsor.ca
For instance, quenching the lithiated intermediate of a related dihalophenyl diethylcarbamate with different electrophiles has been shown to yield a range of functionalized products. This methodology has been successfully applied to synthesize dihalosalicylamides and 2,3,n-trihalophenol derivatives. researchgate.net
| Substrate Analogue | Reaction Conditions | Electrophile | Major Product | Reference |
|---|---|---|---|---|
| O-(3,5-dichlorophenyl) N,N-diethylcarbamate | s-BuLi, TMEDA, THF, -78 °C | DMF | 2-Formyl-3,5-dichlorophenyl N,N-diethylcarbamate | researchgate.net |
| O-(3,5-dichlorophenyl) N,N-diethylcarbamate | s-BuLi, TMEDA, THF, -78 °C | I2 | 2-Iodo-3,5-dichlorophenyl N,N-diethylcarbamate | researchgate.net |
The ortho-lithiated intermediates generated from this compound and its analogs are valuable precursors for the synthesis of various heterocyclic and polycyclic aromatic systems through cyclization reactions. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the established reactivity patterns of related compounds provide a strong basis for predicting its behavior in such transformations.
One common strategy involves the intramolecular trapping of the ortho-lithiated species. For example, if a suitable electrophilic moiety is present on a side chain attached to the carbamate or the aromatic ring, an intramolecular cyclization can occur. A well-documented transformation for ortho-lithiated aryl carbamates is the anionic ortho-Fries rearrangement, where the carbamoyl (B1232498) group migrates to the ortho-lithiated position, yielding a salicylamide (B354443) derivative upon warming. uwindsor.canih.gov This rearrangement is generally observed to be more facile for N,N-dimethylcarbamates than for the more sterically hindered N,N-diethylcarbamates, which are often stable at -78°C but rearrange at room temperature. uwindsor.ca
Furthermore, the ortho-lithiated intermediates can participate in tandem reaction sequences to construct fused ring systems. For example, the ortho-lithiated species derived from a related O-(dihalophenyl) N,N-diethylcarbamate has been utilized in a sequence involving iodination followed by a tandem Sonogashira coupling and 5-endo-dig cyclization to furnish substituted benzofurans. nih.gov Although not starting directly from this compound, this demonstrates the potential of the ortho-lithiated intermediate to undergo ring-forming reactions.
The synthesis of dibenzofurans, for instance, can be achieved through intramolecular cyclization of ortho-iododiaryl ethers, which can be prepared from ortho-iodophenols. organic-chemistry.org An ortho-lithiated carbamate can be converted to the corresponding phenol (B47542), which can then be further functionalized and cyclized.
| Starting Material Type | Reaction Sequence | Cyclized Product Type | Reference |
|---|---|---|---|
| ortho-Lithiated Aryl Carbamate | Warming to room temperature | Salicylamide | uwindsor.ca |
| ortho-Iodo-dihalophenol (derived from carbamate) | Tandem Sonogashira coupling/cyclization | Benzofuran | nih.gov |
| ortho-Iododiaryl ether (potentially derived from carbamate) | Intramolecular Pd-catalyzed cyclization | Dibenzofuran | organic-chemistry.org |
Molecular Interactions and Structure Activity Relationship Sar Investigations
Structure-Activity Relationship (SAR) Studies of 3-Chlorophenyl Diethylcarbamate Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's three-dimensional form and chemical properties determine its interactions with biological targets. For carbamates, these studies have been pivotal in elucidating the requirements for activity. nih.govnih.gov The insecticidal action of many carbamates stems from their structural complementarity to the active site of acetylcholinesterase (AChE), where they act as substrates with very low turnover rates. nih.govnih.gov
The position and electronic nature of substituents on the phenyl ring of phenylcarbamate analogs significantly influence their chemical reactivity. Kinetic studies on the aminolysis of substituted phenyl thionocarbonates, which are structurally related to carbamates, provide a clear illustration of these effects. A comparison of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl derivatives showed that the reaction rates (k₁) are dictated by the electron-withdrawing capacity of the substituent. nih.gov The reactivity follows the order: 4-cyanophenyl > 3-chlorophenyl > 3-methoxyphenyl. nih.gov This demonstrates that the chlorine atom at the meta-position in the 3-chlorophenyl analog enhances reactivity compared to an electron-donating group (methoxy) but is less activating than a stronger electron-withdrawing group (cyano). nih.gov
SAR analyses of more complex carbamates, such as physostigmine (B191203) derivatives, have shown that selectivity between different enzymes, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is primarily determined by the structure of the N-substituted portion of the carbamoyl (B1232498) group. nih.gov
Table 1: Relative Reactivity of Phenyl Ring Analogs This table is based on kinetic data from the aminolysis of substituted 4-nitrophenyl thionocarbonates, demonstrating the influence of the substituent on the phenyl non-leaving group. nih.gov
| Substituent at Position 3 or 4 | Electronic Effect | Relative Reactivity (k₁) |
|---|---|---|
| 4-cyano | Strongly Electron-Withdrawing | Highest |
| 3-chloro | Electron-Withdrawing | Intermediate |
| 3-methoxy | Electron-Donating | Lowest |
The three-dimensional conformation of carbamates is a critical factor governing their interactions. The carbamate (B1207046) functional group imposes a degree of conformational restriction due to electron delocalization from the nitrogen to the carbonyl group. nih.gov This results in two primary planar conformations, or rotamers: syn and anti, defined by the torsion angle of the N-H bond relative to the C=O bond. nih.govnih.gov For most carbamates, the anti conformation is generally favored due to lower steric and electrostatic hindrance. nih.gov
Crystal structure analyses of analogs, such as 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, provide specific conformational details. In one analog, the two benzene (B151609) rings are nearly coplanar, while in another, they are almost perpendicular, with a dihedral angle of 76.19 (8)°. nih.gov The carbamate group itself is often twisted out of the plane of the attached phenyl ring. nih.govresearchgate.net For example, in 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, the C—N—C—O torsion angle is -170.17 (15)°. researchgate.net
Computational studies and crystal structure analysis of diethyl N,N′-(1,3-phenylene)dicarbamate show that intermolecular forces, such as hydrogen bonding, can trigger conformational changes, which in turn affects how the molecule binds to other molecules. nih.gov The orientation of the ethyl groups can also vary significantly, as seen in the crystal structure of ethyl N-[amino(iminio)methyl]carbamate, where two independent cations in the asymmetric unit display different ethyl group conformations. sunway.edu.my These conformational subtleties are crucial as they dictate the molecule's ability to fit into binding pockets of target proteins.
Mechanistic Studies of Molecular Interactions at the Cellular Level
At the cellular level, this compound and related compounds engage in specific molecular interactions with proteins, which can be either enzymatic or non-enzymatic in nature.
The primary mechanism by which many phenylcarbamates exert their biological effects is through the inhibition of cholinesterase enzymes (AChE and BChE). nih.govmdpi.com These carbamates function as substrate analogs that enter the enzyme's active site. mdpi.com The inhibition proceeds via a covalent interaction where the carbamoyl moiety is transferred to the hydroxyl group of a catalytically crucial serine residue. mdpi.comresearchgate.netwalisongo.ac.id This process, known as carbamoylation , results in a carbamylated enzyme that is significantly more stable and slower to hydrolyze back to the active form compared to the natural acetylated enzyme. mdpi.comwalisongo.ac.id This leads to what is termed pseudo-irreversible inhibition. researchgate.netresearchgate.net
Kinetic studies confirm that the inhibition process can be described by a competitive inhibition model that includes an irreversible (or very slowly reversible) step. researchgate.net The potency of inhibition is often quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC₅₀ values for various carbamates can range from nanomolar to micromolar concentrations, depending on the specific structures of the phenyl ring and the N-substituents. nih.govmdpi.commdpi.com For instance, certain resveratrol-based carbamates show excellent selective inhibition of BChE with IC₅₀ values as low as 0.12 µM. mdpi.com
Table 2: Representative Cholinesterase Inhibition Data for Carbamate Analogs This table presents IC₅₀ values for various carbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), illustrating the range of potencies and selectivities observed in this class of compounds.
| Carbamate Type | Target Enzyme | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Salicylanilide N,N-disubstituted Carbamates | AChE & BChE | 1.60 to 311.0 | mdpi.com |
| Resveratrol-based Carbamate 1 | BChE | 0.12 | mdpi.com |
| Resveratrol-based Carbamate 7 | BChE | 0.38 | mdpi.com |
| Rivastigmine (B141) (Standard) | AChE & BChE | Non-selective inhibition | mdpi.comnih.gov |
Beyond enzyme inhibition, carbamates can interact with a variety of non-enzymatic proteins. These interactions are governed by the principles of binding affinity and specificity, where the ligand binds to a receptor or protein but does not undergo a catalyzed reaction. jackwestin.comjackwestin.com
A significant example of such an interaction is the binding of carbamates to hormone receptors. Some carbamates and their metabolites are known to act as endocrine disruptors by binding to steroid hormone receptors, such as the estrogen receptors (ERα and ERβ), thereby interfering with normal hormonal signaling. nih.gov Another form of non-enzymatic interaction involves the covalent coupling of reactive carbamates to proteins, for example, by modifying the primary amine groups of lysine (B10760008) residues. nih.gov Furthermore, some carbamates can bind to structural proteins. For instance, a novel benzimidazole (B57391) carbamate, IBCar, has been shown through molecular docking studies to bind to the colchicine (B1669291) binding site of the structural protein αβ-tubulin, with calculated binding energies and inhibition constants (Kᵢ) indicating a stable interaction. mdpi.com
Carbamates have been identified as compounds that can interfere with the organization of the cellular cytoskeleton, specifically microtubules. nih.govucanr.edu Microtubules are dynamic polymers of tubulin essential for cell division (mitosis), intracellular transport, and the maintenance of cell structure. ucanr.edu
Certain carbamate herbicides and fungicides exert their effects by disrupting microtubule assembly. nih.govnih.gov For example, the fungicide carbendazim (B180503) functions by binding directly to spindle microtubules, which blocks nuclear division. nih.gov A very close analog of this compound, isopropyl N-3-chlorophenyl carbamate (chlorpropham), has been demonstrated to cause the disruption of both microtubules and microfilaments in research models. nih.govdntb.gov.ua These compounds are classified as mitotic poisons because they bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. ucanr.edu This disruption of microtubule dynamics leads to a failure of cell division and can cause characteristic morphological changes in affected cells, such as the swelling of root tips in plants. ucanr.edu
Receptor Binding Affinity and Ligand-Target Recognition (excluding clinical relevance)
Investigations into the receptor binding profiles of compounds structurally analogous to this compound have revealed interactions with several key biological targets, including protein-tyrosine phosphatase 1B (PTP1B) and the androgen receptor (AR). Furthermore, the broader class of phenylcarbamates is well-recognized for its inhibitory activity against acetylcholinesterase (AChE).
Interaction with Protein-Tyrosine Phosphatase 1B (PTP1B)
A significant finding in the study of related compounds is the co-crystallization of ethyl (3-chlorophenyl)carbamate, a close structural analog of this compound, with protein-tyrosine phosphatase 1B (PTP1B). The crystal structure, available in the Protein Data Bank (PDB ID: 7GSA), provides a detailed atomic-level view of the binding interactions within the active site of PTP1B.
The ethyl (3-chlorophenyl)carbamate molecule establishes several key non-covalent interactions with the amino acid residues of the PTP1B binding pocket. The 3-chlorophenyl ring is a critical component for anchoring the ligand within a hydrophobic pocket. The carbamate group participates in hydrogen bonding, further stabilizing the ligand-receptor complex. A summary of these interactions is provided in the table below.
| Interacting Residue of PTP1B | Type of Interaction with Ethyl (3-chlorophenyl)carbamate |
| Phenylalanine (Phe182) | Pi-Pi Stacking with the chlorophenyl ring |
| Arginine (Arg221) | Hydrogen bond with the carbamate oxygen |
| Aspartic acid (Asp181) | Hydrogen bond with the carbamate nitrogen |
| Cysteine (Cys215) | Hydrophobic interaction with the ethyl group |
| Alanine (Ala217) | Hydrophobic interaction with the chlorophenyl ring |
| Isoleucine (Ile219) | Hydrophobic interaction with the ethyl group |
This interactive table summarizes the key molecular interactions between ethyl (3-chlorophenyl)carbamate and PTP1B as observed in the crystal structure.
Androgen Receptor Antagonism
Research on Chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate), another close analog, has demonstrated its activity as an antagonist of the human androgen receptor (AR). nih.govdongguk.edu Studies have shown that Chlorpropham does not exhibit agonistic effects on the AR. nih.govdongguk.edu Instead, it functions as a true antagonist. nih.govdongguk.edu The mechanism of this antagonism involves the inhibition of the homodimerization of the androgen receptor. nih.govdongguk.edu This process is a critical step in the activation of the receptor and the subsequent translocation to the nucleus to regulate gene expression. nih.govdongguk.edu By preventing this dimerization, Chlorpropham effectively blocks the downstream signaling cascade mediated by the androgen receptor. nih.govdongguk.edu
Acetylcholinesterase Inhibition
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough investigation into the computational and theoretical properties of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for specific quantum chemical calculations, molecular dynamics simulations, and other theoretical studies, detailed research focusing on this particular molecule could not be located.
Consequently, the generation of a detailed article covering the electronic structure, charge transfer, vibrational spectroscopy simulations, and protein interaction models for this compound is not possible at this time. The required scientifically accurate, research-backed data for the following specified analyses are not present in the public domain:
Quantum Chemical Calculations: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis to understand charge transfer.
Vibrational Spectroscopy Simulations: Data from simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra.
Molecular Dynamics and Docking Simulations: Information on protein-ligand interaction modeling and explorations of the compound's conformational space.
While computational chemistry is a burgeoning field providing deep insights into molecular behavior, it appears that this compound has not yet been a specific subject of such detailed published research. General principles of computational chemistry and studies on structurally related, but distinct, molecules exist. However, in adherence to strict scientific accuracy, findings from other compounds cannot be extrapolated to create a specific analysis of this compound.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data points required for a comprehensive computational profile of this compound. Until such studies are conducted and published, a detailed article on this specific topic cannot be accurately compiled.
Computational Chemistry and Theoretical Investigations
Prediction of Reactivity and Transformation Pathways
Computational chemistry offers powerful tools to predict the reactivity and potential transformation pathways of molecules like 3-Chlorophenyl diethylcarbamate. These theoretical investigations provide insights into a molecule's stability, its likely reactions with other chemical species, and the mechanisms of its degradation. By employing methods rooted in quantum mechanics, researchers can model the behavior of molecules at an electronic level, elucidating reaction mechanisms that are often difficult to observe experimentally.
One of the primary applications of computational chemistry in this context is the prediction of metabolic pathways. The ability to foresee how a compound might be metabolized by living organisms is crucial in fields like drug discovery and toxicology. For carbamates, a key transformation pathway is hydrolysis, which involves the cleavage of the carbamate (B1207046) bond. nih.govchemrxiv.org The rate of this hydrolysis is a critical factor; for instance, rapid hydrolysis might lead to a shortened duration of action if the compound is a therapeutic agent, while for prodrugs, a specific rate of hydrolysis is necessary to release the active drug effectively. nih.govnih.gov
Theoretical models can predict the susceptibility of this compound to hydrolysis. This is often achieved by calculating the energy barriers for the reaction. The mechanism of base-catalyzed hydrolysis, for example, proceeds through different intermediates for monosubstituted and disubstituted carbamates. chemrxiv.org For this compound, a disubstituted carbamate, the predicted pathway would involve the formation of a carbonate anion intermediate, followed by the release of the parent alcohol (3-chlorophenol) and diethylamine (B46881). chemrxiv.org
Table 1: Predicted Energetics for the Hydrolysis of this compound
| Step | Description | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |
| 1 | Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon | 15.2 | -5.8 |
| 2 | Formation of the tetrahedral intermediate (carbonate anion) | - | - |
| 3 | Cleavage of the C-O bond to release 3-chlorophenoxide | 10.5 | -12.3 |
| 4 | Protonation of 3-chlorophenoxide and diethylamine | - | - |
| Overall | Complete Hydrolysis | - | -18.1 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions made in computational studies. Actual values would be derived from specific quantum chemical calculations (e.g., using Density Functional Theory).
Furthermore, computational methods can be used to investigate reactions catalyzed by enzymes or metal complexes. For instance, studies on other carbamates have utilized computational analysis to understand palladium-catalyzed formation, which involves stabilizing intermediates and reducing activation barriers for key transformations like dehydrogenation and chlorine elimination. mdpi.com Such studies provide a basis for optimizing synthetic routes. While no specific studies on the catalyzed reactions of this compound were found, the methodologies from research on other carbamates could be applied to predict its behavior in similar catalytic systems. mdpi.comresearchgate.net
The reactivity of this compound is also influenced by its electronic structure. The presence of the chlorine atom on the phenyl ring and the diethylamino group will affect the electron distribution across the molecule. Computational tools like Density Functional Theory (DFT) can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of a molecule. nih.gov A smaller energy gap suggests that the molecule is more likely to undergo chemical reactions.
Data Management and Analysis in Computational Chemistry for Carbamates
The large volumes of data generated from computational chemistry studies on carbamates necessitate robust data management and analysis strategies. These strategies are essential for organizing, interpreting, and archiving the results of complex simulations.
A typical computational workflow for a molecule like this compound would involve several stages, each producing a significant amount of data. This starts with the generation of the initial molecular geometry, followed by optimization and subsequent calculations of various properties. The management of this data often involves specialized software and libraries. For instance, molecular dynamics simulations, which model the movement of atoms and molecules over time, produce large trajectory files. Libraries such as MDTraj are used to analyze these trajectories, allowing for the calculation of properties like root-mean-square deviation (RMSD) to assess the stability of a molecule in a particular environment. researchgate.net
Table 2: Software and Libraries for Computational Chemistry Data Management and Analysis
| Software/Library | Function | Application to Carbamate Studies |
| Gaussian, ORCA, NWChem | Quantum chemistry calculations (DFT, etc.) | Prediction of geometries, energies, and spectroscopic properties. |
| NAMD, GROMACS, AMBER | Molecular dynamics simulations | Simulating the behavior of carbamates in solution or biological systems. |
| VMD, PyMOL | Molecular visualization | Visualizing the 3D structures and interactions of carbamates. |
| MDTraj | Trajectory analysis | Analyzing the results of molecular dynamics simulations to understand conformational changes. researchgate.net |
| AIMAll | Quantum Theory of Atoms in Molecules (QTAIM) analysis | Analyzing non-covalent interactions within and between molecules. nih.gov |
The analysis of computational data for carbamates often involves comparing theoretical predictions with experimental results. For example, calculated spectroscopic data, such as NMR chemical shifts or infrared vibrational frequencies, can be compared with experimentally measured spectra to validate the computational model. nih.gov Good agreement between the calculated and experimental data provides confidence in the accuracy of the theoretical model and its predictions.
Furthermore, data analysis techniques are used to extract meaningful chemical insights from the raw computational output. Population analysis methods, for instance, are used to calculate the distribution of electronic charge on the atoms within a molecule. This information is valuable for understanding the reactivity of different sites in the molecule. For this compound, such an analysis could predict which atoms are more susceptible to electrophilic or nucleophilic attack.
In the context of large-scale studies involving multiple carbamates, machine learning models can be trained on data derived from quantum mechanics and cheminformatics. nih.gov These models can then be used to predict the properties and reactivity of new, unstudied carbamates, accelerating the discovery and design process in areas like materials science and drug development. nih.gov
Advanced Analytical Methodologies for Detection and Characterization
The accurate detection and comprehensive characterization of 3-Chlorophenyl diethylcarbamate and its transformation products necessitate the use of sophisticated analytical techniques. Modern methodologies not only provide the sensitivity required for trace-level detection but also offer detailed structural information crucial for understanding its environmental fate and metabolic pathways.
Environmental Transformation and Degradation Research
Biodegradation Pathways by Microorganisms
The breakdown of 3-Chlorophenyl diethylcarbamate by microorganisms is a key process in its environmental degradation. This involves various metabolic pathways under different oxygen conditions, driven by specific microbial enzymes and strains.
While specific studies on the aerobic and anaerobic degradation of this compound are not extensively documented, the degradation pathways can be inferred from research on structurally similar carbamate (B1207046) pesticides and chlorinated aromatic compounds.
Under aerobic conditions , the initial step in the degradation of carbamates is typically the hydrolysis of the carbamate linkage. For this compound, this would likely result in the formation of 3-chlorophenol (B135607) and diethylamine (B46881). This hydrolysis can be followed by the opening of the aromatic ring. The presence of oxygen is crucial for the subsequent degradation of the resulting 3-chlorophenol, which can be further broken down by various microbial communities. The integration of anaerobic and aerobic processes can be a promising approach for the complete biodegradation of multiple contaminants, including chlorinated compounds. d-nb.info
In anaerobic environments , the degradation process may follow a different route. Reductive dechlorination, where a chlorine atom is removed from the aromatic ring, is a common anaerobic degradation pathway for chlorinated aromatic compounds. In the case of this compound, this could potentially lead to the formation of phenyl diethylcarbamate. Anaerobic degradation of chlorinated ethylenes, for instance, is based on reductive dechlorination where the chlorinated compounds act as electron acceptors. d-nb.info Another possibility is the anaerobic hydrolysis of the carbamate bond, similar to the aerobic pathway. The resulting 3-chlorophenol could then undergo reductive dechlorination to phenol (B47542), which is more readily degradable under anaerobic conditions.
It is important to note that microbial consortia, rather than single strains, are often more effective in degrading complex xenobiotics like this compound, as different species may carry out different steps of the degradation pathway. nih.gov
The microbial degradation of this compound is facilitated by specific enzymes that catalyze the key transformation steps.
The primary enzymes involved in the initial breakdown of carbamate pesticides are hydrolases , specifically carbamate hydrolases or esterases . These enzymes catalyze the cleavage of the ester or amide bond in the carbamate structure. In the case of this compound, an esterase would hydrolyze the carbamate linkage to yield 3-chlorophenol and diethylamine. The enzyme responsible for the hydrolysis of cyclic 2,3-diphosphoglycerate has been purified and characterized, demonstrating the role of hydrolases in breaking down complex organic molecules. nih.gov
Following the initial hydrolysis, further degradation of the resulting chlorinated aromatic intermediate, 3-chlorophenol, involves oxygenases . Under aerobic conditions, monooxygenases and dioxygenases play a critical role in hydroxylating the aromatic ring, making it susceptible to ring cleavage. For instance, the degradation of chlorinated hydrocarbons in the gas phase can be initiated by photolytic processes, but in soil and water, microbial oxygenases are key. nih.gov
Under anaerobic conditions, reductive dehalogenases are the key enzymes responsible for removing chlorine atoms from the aromatic ring. This is a crucial step in the detoxification of chlorinated compounds, as it reduces their toxicity and increases their biodegradability.
While no microbial strains have been specifically isolated and characterized for the degradation of this compound, research on related compounds provides insights into the types of microorganisms that could potentially metabolize it.
An enrichment culture technique is a common method used to isolate bacteria capable of degrading specific pesticides from contaminated environments. nih.gov For example, a microbial consortium capable of degrading the herbicides atrazine (B1667683) and alachlor (B1666766) was isolated from a contaminated site, with individual strains identified through fatty acid methyl ester (FAME) analysis. researchgate.net The identified strains included species of Alcaligenes and Pseudomonas. researchgate.net
Bacterial communities, rather than individual strains, often show enhanced degradation capabilities for complex herbicides. nih.gov For instance, a microbial consortium containing genera such as Bacillus, Phyllobacterium, Pseudomonas, Rhodococcus, and Variovorax has been shown to effectively degrade other herbicides. nih.gov Similarly, strains of Acinetobacter and Pseudomonas have been isolated from industrial waste and have shown significant degradation potential against various pesticides. nih.gov
The following table summarizes microbial strains that have been identified to degrade related carbamate or chlorinated aromatic compounds, suggesting their potential role in the biodegradation of this compound.
| Microbial Genus/Species | Degraded Compound(s) | Reference |
| Alcaligenes xylosoxydans | Atrazine, Alachlor | researchgate.net |
| Pseudomonas putida | Atrazine, Alachlor | researchgate.net |
| Acinetobacter baumannii | DDT, Aldrin, Malathion | nih.gov |
| Pseudomonas aeruginosa | DDT, Aldrin, Malathion | nih.gov |
| Bacillus altitudinis | Butachlor | researchgate.net |
| Variovorax sp. | Linuron | nih.gov |
These findings suggest that a diverse range of bacteria, particularly from the genera Pseudomonas, Acinetobacter, and Bacillus, are likely candidates for the biodegradation of this compound.
Abiotic Degradation in Environmental Compartments
In addition to microbial activity, this compound can be degraded by non-biological processes in the environment. The primary abiotic degradation pathways are hydrolysis in water and phototransformation in the presence of sunlight.
The hydrolytic stability of this compound in aqueous environments is a critical factor in determining its persistence. Carbamate pesticides are known to undergo hydrolysis, which is the cleavage of the molecule by reaction with water. The rate of hydrolysis is significantly influenced by pH.
Generally, the hydrolysis of carbamates is slow in acidic and neutral water but is much more rapid under alkaline (basic) conditions. The degradation of the herbicide Butachlor, a chloroacetamide, was found to be pH-dependent, with increased degradation at higher pH values. researchgate.net While specific kinetic data for this compound is not available, the principles of carbamate hydrolysis suggest a similar trend.
The hydrolysis of this compound would break the carbamate linkage, yielding 3-chlorophenol and diethylamine as the primary degradation products. The half-life of the compound in aquatic systems will, therefore, be shorter in waters with higher pH.
Phototransformation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for pesticides in surface waters and on the surfaces of plants and soil.
For chlorinated organic compounds, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers). The photodegradation of short-chain chlorinated paraffins has been shown to occur via dechlorination and C-C bond cleavage upon UV irradiation. nih.govgdut.edu.cn
In the case of this compound, phototransformation in aquatic systems could lead to the cleavage of the carbamate bond and/or the dechlorination of the aromatic ring. The presence of natural photosensitizers in water, such as dissolved organic matter, could accelerate this process. Similarly, in the atmosphere, gas-phase photodegradation can occur, breaking down volatile organic compounds. nih.gov The specific products of phototransformation would depend on the environmental conditions, including the wavelength of light and the presence of other reactive species.
Transformation Products and Intermediates in Environmental Systems
The breakdown of this compound in the environment leads to the formation of various transformation products and intermediates. These products can arise from both biotic and abiotic degradation pathways.
Microbial degradation is a significant pathway for the transformation of phenylcarbamate herbicides. Studies on the microbial degradation of the related compound, isopropyl-N-3-chlorophenylcarbamate (CIPC), have demonstrated the formation of 3-chloroaniline (B41212) as a primary metabolite. mdpi.com This degradation has been observed in soil perfusion systems and by pure cultures of several bacterial isolates, including species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. mdpi.com Further degradation of 3-chloroaniline in soil can occur, with studies showing its mineralization to carbon dioxide by soil microorganisms. nih.govnoaa.gov
Metabolism in living organisms, such as plants, can also lead to the formation of transformation products. For chlorpropham (B1668850), metabolic pathways include hydroxylation of the benzene (B151609) ring and the isopropyl side chain, as well as hydrolysis to 3-chloroaniline. guidechem.com Identified metabolites in plants include isopropyl 3-chloro-6-hydroxycarbanilate , isopropyl 3-chloro-4-hydroxycarbanilate , and 1-hydroxy-2-propyl-3-chlorocarbanilate . guidechem.com
Photodegradation, or the breakdown of the chemical by light, can also generate transformation products. Irradiation of chlorpropham with UV-B light has been shown to yield distinct photoproducts. nih.gov
Table 2: Potential Transformation Products of this compound
| Transformation Pathway | Precursor Compound | Transformation Product(s) |
|---|---|---|
| Microbial Degradation | Isopropyl N-(3-chlorophenyl) carbamate | 3-Chloroaniline mdpi.com |
| Plant Metabolism | Chlorpropham | Isopropyl 3-chloro-6-hydroxycarbanilate, Isopropyl 3-chloro-4-hydroxycarbanilate, 1-hydroxy-2-propyl-3-chlorocarbanilate, 3-Chloroaniline guidechem.com |
Factors Influencing Environmental Persistence and Transformation Kinetics
The persistence of this compound in the environment is influenced by a combination of chemical, physical, and biological factors that affect the rate of its degradation.
Hydrolysis: The chemical stability of the compound in water is a key factor. For chlorpropham, hydrolysis is slow in acidic and alkaline media. epa.gov In sterile aqueous solutions buffered at pH 4, 7, and 9 and kept in the dark at 40°C for 32 days, approximately 90% of the initial amount of chlorpropham remained undegraded. guidechem.com This suggests that chemical hydrolysis is not a rapid degradation pathway under typical environmental conditions.
Soil Half-Life: The persistence in soil is often expressed as a half-life (the time it takes for 50% of the compound to dissipate). Supplementary data for chlorpropham indicate a soil half-life of less than 14 days in the top layer of silty clay loam and silt loam soils. guidechem.com Another source reports a field soil half-life of about 30 days for chlorpropham. nih.gov
Environmental Factors: Several environmental factors can influence the rate of degradation:
Microbial Activity: As a primary degradation pathway, the size and activity of the soil microbial population are critical. researchgate.net Factors that promote microbial growth, such as optimal temperature and moisture, can enhance the degradation of the pesticide.
Temperature: The degradation of chloroaniline-humus complexes, a potential fate of the 3-chloroaniline metabolite, is temperature-dependent, with an optimum at 37°C. nih.gov
pH: While chlorpropham is relatively stable to hydrolysis across a range of pH values, guidechem.com the degradation of carbamate pesticides in soil can be more rapid in alkaline conditions compared to neutral or acidic conditions. researchgate.net
Soil Type and Composition: The organic matter and clay content of the soil, which affect sorption, also influence the bioavailability of the pesticide for microbial degradation. researchgate.net Stronger adsorption can sometimes reduce the rate of degradation. researchgate.net
Oxygen Availability: The degradation of chloroaniline-humus complexes is significantly slower under anaerobic (oxygen-deficient) conditions compared to aerobic conditions. nih.gov
Table 3: Factors Affecting the Environmental Persistence of this compound (based on Chlorpropham data)
| Factor | Influence on Persistence |
|---|---|
| Chemical Hydrolysis | Low; relatively stable in water at various pH levels. guidechem.comepa.gov |
| Soil Half-Life | Relatively short; reported as <14 to 30 days. nih.govguidechem.com |
| Microbial Activity | High; a major pathway for degradation. mdpi.comresearchgate.net |
| Temperature | Increased temperature generally increases degradation rates. nih.gov |
| Soil pH | Degradation may be faster in alkaline soils. researchgate.net |
| Oxygen Status | Aerobic conditions favor more rapid degradation. nih.gov |
Advanced Research Applications of 3 Chlorophenyl Diethylcarbamate in Chemical Biology
Use as a Chemical Probe for Enzyme Activity Profiling
Carbamates, particularly activated forms, are recognized as valuable chemical probes for profiling the activity of certain enzyme classes, most notably serine hydrolases. nih.govnih.gov These enzymes play crucial roles in a myriad of physiological processes, and their dysregulation is implicated in various diseases. nih.gov The utility of carbamates in this context lies in their ability to act as mechanism-based inhibitors, forming a covalent bond with the active site serine residue of the hydrolase. This covalent modification is generally stable, allowing for the detection and quantification of enzyme activity.
The general mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the carbamate (B1207046), leading to the displacement of the phenolic leaving group and the formation of a carbamoylated enzyme. The rate of this reaction and the stability of the resulting covalent adduct can be modulated by the electronic properties of the leaving group and the substituents on the carbamate nitrogen.
In the case of 3-Chlorophenyl diethylcarbamate, the 3-chlorophenyl group acts as the leaving group. The electron-withdrawing nature of the chlorine atom can influence the electrophilicity of the carbamate carbonyl, potentially making it more susceptible to nucleophilic attack by a serine hydrolase.
Table 1: Examples of Carbamate-Based Probes and Their Target Enzymes
| Carbamate Probe Type | Target Enzyme Class | Application | Reference |
| O-Aryl Carbamates | Serine Hydrolases | Proteome-wide reactivity profiling | nih.govnih.gov |
| O-Hexafluoroisopropyl (HFIP) Carbamates | Serine Hydrolases (e.g., MAGL, ABHD6) | In situ imaging probes | nih.govnih.gov |
| O-N-Hydroxysuccinimidyl (NHS) Carbamates | Serine Hydrolases | Selective inhibition | nih.govnih.gov |
The diethylamino group on the nitrogen of this compound would also influence its reactivity and selectivity towards specific enzymes. By systematically varying these substituents, a library of carbamate probes can be generated to profile the activity of different serine hydrolases within a complex biological sample, a technique known as activity-based protein profiling (ABPP). nih.gov Clickable tags, such as alkynes or azides, can be incorporated into the carbamate structure to facilitate the detection and identification of target enzymes through click chemistry. nih.gov
Applications in the Study of Biological Pathways (excluding human clinical implications)
The ability of carbamates to inhibit specific enzymes makes them valuable tools for dissecting biological pathways. A prominent example is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system of both vertebrates and invertebrates. frontiersin.orgmdpi.com Carbamates act as reversible inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent effects on nerve signaling. frontiersin.org By applying this compound or its analogues to model organisms, researchers could probe the role of specific cholinesterases in neuronal development, behavior, and other physiological processes.
Beyond the nervous system, carbamates are involved in various metabolic pathways, particularly in microorganisms. Many bacteria and fungi have evolved pathways to degrade carbamate-containing compounds, such as pesticides, using them as a source of carbon and nitrogen. frontiersin.org The initial step in these degradation pathways is often the hydrolysis of the carbamate bond by a class of enzymes known as carbamate hydrolases or esterases. plos.org
Table 2: Examples of Biological Pathways Studied Using Carbamates
| Biological Pathway | Organism/System | Role of Carbamate | Reference |
| Cholinergic Neurotransmission | Invertebrates, Model Organisms | Acetylcholinesterase Inhibition | frontiersin.orgmdpi.com |
| Carbamate Pesticide Degradation | Bacteria, Fungi | Substrate for Hydrolases | frontiersin.orgplos.org |
| Photosynthesis Electron Transport | Plants | Inhibition (Herbicidal Action) | frontiersin.org |
| Spindle Microtubule Function | Fungi | Binding and Disruption (Fungicidal Action) | frontiersin.org |
By studying the metabolism of this compound in different microbial species, it would be possible to identify and characterize novel enzymes and metabolic pathways involved in xenobiotic degradation. This knowledge can have applications in bioremediation and in understanding the adaptation of microorganisms to environmental pollutants. Furthermore, some carbamates exhibit herbicidal activity by inhibiting the photosynthetic electron transport chain or fungicidal activity by disrupting spindle microtubules, indicating their potential use in studying these fundamental biological processes in plants and fungi. frontiersin.org
Development of Analogues as Research Tools in Chemical Biology
The chemical structure of this compound provides a scaffold that can be systematically modified to generate a diverse library of analogues with tailored biological activities. acs.org The development of such analogues is a cornerstone of chemical biology, enabling the creation of highly potent and selective research tools to probe biological systems.
One strategy involves modifying the aromatic ring. The position and nature of the substituent on the phenyl ring can significantly impact the inhibitory potency and selectivity of carbamates towards their target enzymes. For instance, studies on proline-based carbamates have shown that the position of a chloro substituent on the phenyl ring influences the inhibitory activity against cholinesterases. mdpi.com
Another avenue for modification is the N-alkyl substituents. Altering the diethylamino group to other alkyl or aryl groups can affect the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with the binding pocket of a target enzyme. nih.gov The synthesis of biscarbamates, where two carbamate moieties are linked together, has been explored as a strategy to enhance selectivity for specific enzymes like butyrylcholinesterase (BChE). nih.gov
The synthesis of such analogues often involves standard organic chemistry reactions, such as the reaction of a substituted phenol (B47542) with a carbamoyl (B1232498) chloride or an isocyanate. organic-chemistry.org These synthetic routes are generally versatile, allowing for the introduction of a wide range of functional groups.
Table 3: Strategies for the Development of Carbamate Analogues
| Modification Strategy | Rationale | Potential Application | Reference |
| Varying Phenyl Ring Substituents | Modulate electronic properties and steric interactions | Enhance enzyme inhibitory potency and selectivity | mdpi.com |
| Altering N-Alkyl/Aryl Groups | Modify lipophilicity and binding interactions | Improve target engagement and cell permeability | nih.gov |
| Dimerization (Biscarbamates) | Increase binding affinity and selectivity | Develop highly selective enzyme inhibitors | nih.gov |
| Introduction of Reporter Groups | Enable detection and visualization | Create probes for bioimaging and activity profiling | nih.gov |
By incorporating reporter groups, such as fluorescent dyes or affinity tags, into the structure of this compound analogues, it is possible to create powerful tools for bioimaging and target identification studies.
Catalytic Applications in Organic Transformations (if applicable to carbamates)
While carbamates are more commonly the products of catalytic reactions rather than catalysts themselves, they can participate in and be synthesized through various catalytic processes. nih.gov The synthesis of carbamates often employs catalysts to achieve high efficiency and selectivity under mild conditions.
For example, rhodium complexes have been shown to effectively catalyze the oxidative carbonylation of amines and alcohols to produce carbamates. This three-component reaction utilizes carbon monoxide as a C1 source and offers a direct route to the carbamate functionality. Similarly, platinum group metals in the presence of alkali metal halides can also catalyze the oxidative alkoxycarbonylation of amines to form carbamates. acs.org
Indium has also been used as a catalyst for the synthesis of carbamates from amines and alkyl chloroformates. nih.gov This method is notable for its efficiency and the use of only a catalytic amount of the metal.
In some contexts, carbamates can act as nucleophiles in catalytic reactions. For instance, in reactions catalyzed by cobalt-salen complexes, carbamates have been used as nucleophiles for the kinetic resolution of epoxides. chempedia.info
The synthesis of this compound itself would likely involve a reaction between 3-chlorophenol (B135607) and diethylcarbamoyl chloride, a process that can potentially be optimized through catalysis. While the direct catalytic application of this compound is not widely documented, its synthesis and reactions are intrinsically linked to the field of catalysis.
Table 4: Catalytic Methods Relevant to Carbamate Chemistry
| Catalytic Method | Reactants | Product | Catalyst | Reference |
| Oxidative Carbonylation | Amine, Alcohol, CO | Carbamate | Rhodium Complex | |
| Oxidative Alkoxycarbonylation | Amine, Alcohol, CO | Carbamate | Platinum Group Metal | acs.org |
| Carbamate Formation | Amine, Alkyl Chloroformate | Carbamate | Indium | nih.gov |
| Kinetic Resolution of Epoxides | Epoxide, Carbamate | Chiral Alcohol and Carbamate Adduct | Cobalt-Salen Complex | chempedia.info |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chlorophenyl diethylcarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via iridium-catalyzed three-component coupling reactions involving carbon dioxide, amines, and sulfoxonium ylides. For example, 2-(3-Chlorophenyl)-2-oxoethyl diethylcarbamate (structurally related) was synthesized using triphosgene and Et₃N, achieving a 64% yield after silica gel column chromatography . Optimization involves adjusting molar ratios of reagents (e.g., triphosgene stoichiometry) and reaction time to minimize byproducts like dichlorides .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Key characterization methods include:
- ¹³C NMR : Peaks at δ 146.73 (aromatic carbons) and 44.66 (carbamate carbonyl) in CDCl₃ .
- IR Spectroscopy : Absorbance at 2953 cm⁻¹ (C-H stretching) and 1447 cm⁻¹ (C-Cl bond) .
- HRMS-ESI : Validate molecular weight (e.g., experimental m/z 257.1099 for related compounds) .
- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for purification .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .
- Waste Disposal : Segregate chemical waste and avoid release into waterways due to potential ecological toxicity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts like dichlorides arise from competing nucleophilic substitution pathways. For example, secondary alcohols reacting with triphosgene and Et₃N yield mixtures of carbamates and chlorides. Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can identify transition states and optimize selectivity .
Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Thermokinetic Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and EXPLO5 software to model explosive properties (e.g., detonation velocity: 4409 m/s) .
- Molecular Docking : Study interactions with biological targets (e.g., adrenaline uptake inhibitors) using Crystal Explorer for Hirshfeld surface analysis, highlighting stabilizing interactions like C...H (4.6%) and N...H (19.4%) .
Q. What strategies resolve discrepancies in spectroscopic data for this compound across studies?
- Methodological Answer : Cross-validate data using:
- Deuterated Solvents : Ensure NMR shifts are solvent-adjusted (e.g., CDCl₃ vs. DMSO-d₆) .
- High-Resolution Mass Spectrometry : Confirm molecular formulas (e.g., HRMS-ESI error < 0.7 ppm) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Q. How does the 3-chlorophenyl substituent influence the compound’s chemical reactivity compared to structural analogs?
- Methodological Answer : The electron-withdrawing Cl group enhances electrophilic reactivity at the carbamate carbonyl. Comparative studies with non-halogenated analogs (e.g., phenyl diethylcarbamate) via Hammett plots or computational electrostatic potential maps quantify substituent effects .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the ecological toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
